1,1-Cyclohexanedicarbonitrile

Vue d'ensemble

Description

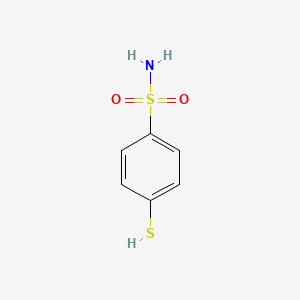

1,1-Cyclohexanedicarbonitrile, also known as trans-1,4-Cyclohexanedicarbonitrile, is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.1784 . The CAS Registry Number for this compound is 6550-85-2 .

Molecular Structure Analysis

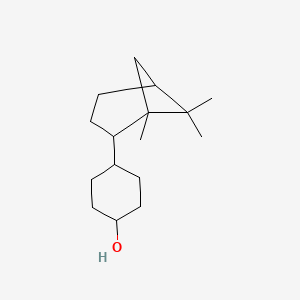

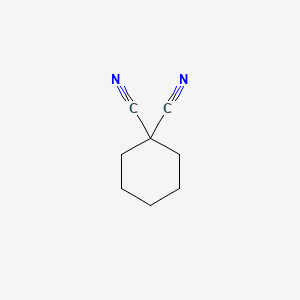

The molecular structure of 1,1-Cyclohexanedicarbonitrile consists of a cyclohexane ring with two carbonitrile groups attached . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,1-Cyclohexanedicarbonitrile has a density of 1.286g/cm3 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

Recent studies have explored the catalytic oxidation of cyclohexene, a process that yields a variety of industrially significant compounds including 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-ol. These compounds serve as essential intermediates in the chemical industry. The controllable and selective catalytic oxidation of cyclohexene is of great value, aiming to afford targeted products efficiently. This research underlines the synthetic value of such oxidation reactions for both academic and industrial applications, highlighting the ongoing efforts to refine these processes for enhanced selectivity and control (Cao et al., 2018).

Cyclodextrins: Molecular Chelating Agents

Cyclodextrins have emerged as powerful molecular chelating agents, capable of forming inclusion complexes with various molecules. This property significantly modifies the characteristics of materials they complex with, thereby extending their use across numerous industrial applications. Cyclodextrins are particularly noted for their negligible cytotoxic effects, making them ideal for a wide range of uses including drug carriers, food and flavoring, cosmetics, and even in environmental protection. This broad utility underscores the importance of cyclodextrins in scientific research and industrial processes (E. D. Valle, 2004).

Hydrogen Storage and Delivery

Research on organic compounds as potential hydrogen carriers for energy applications has identified cycloalkanes as promising candidates. Among various compounds studied, methylcyclohexane stands out for meeting essential criteria such as liquid state physical properties, environmental safety, stability for recycling, and cost-effectiveness. This exploration aims at efficient and selective dehydrogenation processes for hydrogen storage and delivery, highlighting the cycloalkanes class's suitability for such purposes. This study contributes to the ongoing search for viable hydrogen storage solutions (Bourane et al., 2016).

Nanosponge Applications

Cyclodextrin-based nanosponges (CD-NS) represent a novel category of cross-linked cyclodextrin polymers with a three-dimensional network structure. These highly porous nanoparticles exhibit unique properties such as controlled release and high biocompatibility, making them suitable for pharmaceuticals, cosmetics, enzyme-catalysis, and environmental applications. The versatility of CD-NS, derived from their ability to form complexes with various molecules, underscores their potential in improving drug solubility, stability, and delivery, further demonstrating cyclodextrins' wide-ranging applicability in scientific research (Sherje et al., 2017).

Orientations Futures

The future directions of 1,1-Cyclohexanedicarbonitrile research could involve exploring its potential applications in various fields. For instance, one study discusses the role of a similar compound, cis-1,4-cyclohexanedicarboxylic acid, in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester . Such research could pave the way for new applications of 1,1-Cyclohexanedicarbonitrile in the future.

Propriétés

IUPAC Name |

cyclohexane-1,1-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337761 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Cyclohexanedicarbonitrile | |

CAS RN |

5222-53-7 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)